molecular formula C13H16FNO2 B7533008 2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide

Cat. No.: B7533008
M. Wt: 237.27 g/mol
InChI Key: OLOMHSWXEQABOS-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanamide structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide typically involves the reaction of 4-fluorophenol with 2-methyl-2-propenamide under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methyl-N-prop-2-enylpropanamide
  • 2-(4-bromophenoxy)-2-methyl-N-prop-2-enylpropanamide
  • 2-(4-methylphenoxy)-2-methyl-N-prop-2-enylpropanamide

Uniqueness

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-2-methyl-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-4-9-15-12(16)13(2,3)17-11-7-5-10(14)6-8-11/h4-8H,1,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOMHSWXEQABOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC=C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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